Cas no 1291490-10-2 (3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one)

3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one is a specialized azetidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a β-lactam core substituted with chloro-phenyl and dichloro-phenyl groups, which may contribute to its reactivity and biological activity. The presence of an amino group at the 3-position enhances its utility as a synthetic intermediate for further functionalization. This compound is of interest due to its potential role in the development of novel antimicrobial or enzyme-inhibiting agents. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery.
3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one structure
1291490-10-2 structure
Product Name:3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one
CAS No:1291490-10-2
MF:C15H11Cl3N2O
MW:341.61964058876
CID:4916128
Update Time:2025-11-01

3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one
    • Inchi: 1S/C15H11Cl3N2O/c16-8-1-4-10(5-2-8)20-14(13(19)15(20)21)11-6-3-9(17)7-12(11)18/h1-7,13-14H,19H2
    • InChI Key: UTRGGMKEXWIVID-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2)C(C2=CC=C(Cl)C=C2Cl)C(N)C1=O

3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one Pricemore >>

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Additional information on 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one

Introduction to 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one (CAS No. 1291490-10-2)

3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one, identified by the CAS number 1291490-10-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidinone class, a structural motif known for its potential biological activity. The presence of multiple halogen atoms and an amino group in its molecular framework suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The molecular structure of 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one consists of a five-membered heterocyclic ring substituted with various functional groups. The 4-chloro-phenyl and 2,4-dichloro-phenyl substituents introduce electron-withdrawing effects, which can influence the electronic properties of the molecule. These characteristics make it an intriguing candidate for exploring interactions with biological targets, particularly enzymes and receptors involved in disease pathways.

In recent years, there has been a growing interest in designing molecules with halogenated aromatic rings due to their ability to enhance binding affinity and metabolic stability. The 3-amino group in the molecule provides a site for further derivatization, allowing chemists to modify its properties and tailor its biological activity. This flexibility has made 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one a versatile building block in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The combination of chloro substituents and the azetidinone core suggests that it may exhibit inhibitory activity against various enzymes implicated in cancer, inflammation, and other metabolic disorders. Current research is focusing on identifying specific targets and optimizing the compound’s pharmacokinetic profile to enhance its therapeutic efficacy.

Recent studies have demonstrated that halogenated azetidinones can serve as potent scaffolds for drug discovery. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in signal transduction pathways. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic residues on biological targets. This property is particularly valuable in designing molecules with high specificity and affinity.

The synthesis of 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one involves multi-step organic reactions, including cyclization and halogenation processes. Advanced synthetic methodologies are employed to ensure high yield and purity, which are critical for subsequent biological evaluations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the desired chloro substituents at specific positions on the aromatic rings.

Biological evaluation of this compound has revealed promising preliminary results. In vitro assays have shown that it can modulate the activity of several enzymes relevant to human health. For example, it has demonstrated inhibitory effects on certain proteases and phosphodiesterases, which are known to play roles in cellular processes such as proliferation and apoptosis. These findings warrant further investigation into its potential as a lead compound for drug development.

The pharmacological properties of 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one are being studied to understand its mechanism of action and potential side effects. Computational modeling techniques are being used to predict how the molecule interacts with biological targets at the atomic level. This approach helps in identifying key binding interactions and optimizing the compound’s structure for improved efficacy and safety.

One area of active research is exploring the role of halogen bonds in enhancing molecular recognition. The presence of chloro atoms in this compound can form halogen bonds with various biomolecules, including proteins and nucleic acids. These non-covalent interactions can significantly influence binding affinity and selectivity, making them an important consideration in drug design.

The future prospects for 3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one are promising, with several ongoing projects aimed at developing it into a clinical candidate. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers hope to accelerate the development process.

In conclusion,3-Amino-1-(4-chloro-phenyl)-4-(2,4-dichloro-phenyl)-azetidin-2-one (CAS No. 1291490-10-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in the search for new treatments. As research continues to uncover its potential applications,this compound is poised to play a crucial role in addressing unmet medical needs.

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